(E)-7-methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one oxime
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Overview
Description
(E)-7-methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one oxime is a chemical compound that belongs to the class of oximes. Oximes are characterized by the presence of the functional group R1R2C=NOH, where R1 and R2 can be various organic groups. This particular compound features a cyclopenta[b]indole core, which is a fused bicyclic structure containing both a five-membered and a six-membered ring. The presence of the oxime group adds unique chemical properties to the molecule, making it of interest in various fields of research.
Scientific Research Applications
(E)-7-methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one oxime has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its unique structure.
Industry: Used in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
Target of Action
Indazole derivatives, which are structurally similar to indole compounds, have been drawing attention in medicinal chemistry as kinase inhibitors . Kinases are proteins that play a crucial role in cell signaling and regulation.
Mode of Action
Indazoles can be considered as bioisosteres of indoles bearing two successive nitrogen atoms able to promote strong donor and acceptor hydrogen bonding within the hydrophobic pockets of proteins . This interaction can inhibit the activity of kinases, leading to changes in cell signaling.
Biochemical Pathways
Indole compounds are often involved in tryptophan metabolism .
Action Environment
The action, efficacy, and stability of a compound can be influenced by various environmental factors such as pH, temperature, and the presence of other compounds. For example, the nitrosation of indoles to form indazole derivatives occurs in a slightly acidic environment .
Safety and Hazards
Preparation Methods
The synthesis of (E)-7-methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one oxime typically involves the following steps:
Formation of the cyclopenta[b]indole core: This can be achieved through various cyclization reactions, often starting from indole derivatives.
Introduction of the oxime group: The oxime group is usually introduced by reacting the corresponding ketone or aldehyde with hydroxylamine under acidic or basic conditions.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
(E)-7-methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one oxime can undergo several types of chemical reactions:
Oxidation: The oxime group can be oxidized to form nitroso compounds or nitriles.
Reduction: Reduction of the oxime group can yield amines.
Substitution: The oxime group can participate in nucleophilic substitution reactions, where the hydroxylamine moiety is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as halides or amines. The major products formed depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
Similar compounds to (E)-7-methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one oxime include other oximes and indole derivatives. For example:
Indole-3-carbinol: An indole derivative with anticancer properties.
Isatin oxime: Another oxime with potential biological activities.
What sets this compound apart is its unique cyclopenta[b]indole core combined with the oxime group, which provides distinct chemical and biological properties.
Properties
IUPAC Name |
(NE)-N-(7-methyl-2,4-dihydro-1H-cyclopenta[b]indol-3-ylidene)hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-7-2-4-10-9(6-7)8-3-5-11(14-15)12(8)13-10/h2,4,6,13,15H,3,5H2,1H3/b14-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQBSVYUVIDQJLF-SDNWHVSQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2CCC3=NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)NC\3=C2CC/C3=N\O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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